ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Kinase inhibitor Negative control SAR

Kinase SAR programs require a validated negative control that matches the active pharmacophore scaffold without introducing confounding H-bond interactions-using the 5-amino analog as an inactive control invalidates assay interpretation. Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4) is the definitive non-amino analog for pyrazolopyridine kinase hinge-binder research. • Zero H-bond donors & TPSA 57 Ų-eliminates false-positive kinase inhibition vs. the 5-amino active (TPSA 83 Ų) • 4-Carboxylate regioisomer (InChIKey DYPKAMXVXCKHIX-UHFFFAOYSA-N)-ensures correct C5 derivatization geometry, distinct from the 3-carboxylate isomer (CAS 154012-24-5) • Available at ≥95-99% purity; custom ester hydrolysis & amidation synthesis supported

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 171193-35-4
Cat. No. B173231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
CAS171193-35-4
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)C2=CC=CC=N2
InChIInChI=1S/C11H11N3O2/c1-2-16-11(15)9-7-13-14(8-9)10-5-3-4-6-12-10/h3-8H,2H2,1H3
InChIKeyDYPKAMXVXCKHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Identity and Procurement


Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4) is a heterocyclic building block comprising a pyrazole core N1-substituted with a pyridin-2-yl group and bearing an ethyl ester at the C4 position . With a molecular formula of C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol, this compound is characterized by zero hydrogen bond donors, a computed XLogP3-AA of 1.4, and a topological polar surface area (TPSA) of 57 Ų [1]. It is commercially supplied as a research intermediate, most commonly at ≥95% purity, with select vendors offering ≥98–99% grades . Its primary differentiated utility lies in its role as a non-amino analog suitable for use as a negative control in biochemical assays, particularly in kinase research programs where the corresponding 5-amino derivative serves as the active pharmacophore .

1
Primary Use Context
Non-amino negative control for kinase hinge-region SAR studies
2
Selection Logic
Absence of 5-amino pharmacophore ensures target engagement attribution
3
Procurement Specification
Available up to 99% purity grade for high-sensitivity assays

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Substitution Risks with 5-Amino Analog


In pyrazolopyridine-based kinase inhibitor programs, the presence or absence of a 5-amino substituent on the pyrazole ring fundamentally alters both physicochemical properties and target engagement profiles . The target compound (CAS 171193-35-4) possesses zero hydrogen bond donors, a TPSA of 57 Ų, and an XLogP3-AA of 1.4, whereas its closest structural analog—ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 69722-29-8)—contains one to two H-bond donors, a substantially higher TPSA of 83 Ų, and an XLogP3-AA of 1.6 [1]. These differences translate into distinct membrane permeability and protein binding characteristics, making the non-amino compound the appropriate inactive control for SAR studies where the 5-amino group is the critical pharmacophoric element . Substituting the amino analog for the non-amino scaffold in a negative control experiment would introduce confounding H-bond interactions, invalidating the assay's interpretive framework. Furthermore, the 4-carboxylate regioisomer (CAS 171193-35-4) differs from the 3-carboxylate isomer (CAS 154012-24-5) in ester position, which can alter metal-chelation geometry and synthetic derivatization pathways .

Target Compound
CAS 171193-35-4
0 H-bond donors, TPSA 57 Ų, XLogP 1.4
5-Amino Analog
CAS 69722-29-8
1–2 H-bond donors, TPSA 83 Ų, XLogP 1.6
Risk: Substituting the amino analog in negative control experiments introduces confounding H-bond interactions, invalidating assay interpretation.
Regioisomer Risk: The 3-carboxylate isomer (CAS 154012-24-5) alters metal-chelation geometry and synthetic derivatization pathways compared to the 4-carboxylate target.

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Quantitative Differentiation Evidence


Hydrogen Bond Donor Absence and Negative Control Utility

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4) has zero hydrogen bond donors, whereas its 5-amino analog (CAS 69722-29-8) possesses a primary amine at the C5 position contributing 1–2 H-bond donors [1]. This absence of H-bond donation capability is the structural basis for the compound's explicit commercial positioning as a 'non-amino analog for negative controls' in kinase research . In biochemical assays where the 5-amino group mediates key kinase hinge-region interactions, the non-amino scaffold serves as an inactive comparator, enabling researchers to attribute observed activity specifically to the amino pharmacophore .

H-Bond Donor Absence
Cross-study comparable
Target: 0 HBD vs. 5-Amino Analog: 1–2 HBD
Supports negative control attribution in kinase SAR
Computed physicochemical properties; vendor-annotated classification
Kinase inhibitor Negative control SAR

Topological Polar Surface Area and Membrane Permeability

The TPSA of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is 57 Ų, substantially lower than the 83 Ų computed for its 5-amino analog (CAS 69722-29-8) [1]. This 26 Ų difference (approximately 31% reduction) places the target compound well below the commonly cited 140 Ų threshold for oral bioavailability and below the 90 Ų threshold for favorable blood-brain barrier penetration [2]. The lower TPSA, combined with an XLogP3-AA of 1.4 (vs. 1.6 for the amino analog), indicates superior passive membrane permeability, an important consideration when the compound is used as a cell-based negative control where intracellular access must be confirmed independently of target engagement [3].

TPSA & Permeability
Cross-study comparable
ΔTPSA = -26 Ų (57 vs. 83 Ų; 31% lower)
Supports cell-based negative control permeability review
PubChem Cactvs 3.4.8.18 computed values
Drug discovery Permeability Physicochemical profiling

Purity Grade Differences and Assay Reproducibility

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is available at 99% purity through Sigma-Aldrich (Synthonix Corporation, Cat. SY3H996B927A), compared to the industry-standard 95% purity offered by most suppliers for this compound and its analogs . This 4-percentage-point purity differential is significant for negative control applications, where even minor impurities with unintended biological activity could confound assay interpretation. In contrast, the 5-amino analog (CAS 69722-29-8) is predominantly available at 95% purity across major vendors .

Purity Grade
Data to verify
99% (Sigma-Aldrich) vs. 95% (standard suppliers)
Reduces impurity-driven false positive risk
Vendor COA specifications; source-specific review recommended
Quality control Assay reproducibility Procurement specification

Regiochemical Specificity: 4-Carboxylate vs. 3-Carboxylate Isomer

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4) bears the ethyl ester at the pyrazole C4 position, in contrast to its regioisomer ethyl 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (CAS 154012-24-5), which carries the ester at C3 [1]. This positional difference alters the geometric relationship between the ester carbonyl and the pyridin-2-yl nitrogen, affecting the compound's ability to act as a bidentate ligand in metal coordination. In palladium-catalyzed cross-coupling and C–H activation chemistry, the 4-carboxylate isomer provides distinct directing-group geometry compared to the 3-carboxylate isomer, enabling regioselective functionalization at the pyrazole C5 position [2]. The 4-carboxylate isomer is explicitly supplied as a chem block for ester hydrolysis and subsequent amidation, underscoring its role as a versatile synthetic intermediate .

Regiochemical Specificity
Class-level inference
C4-carboxylate (MFCD19105550) vs. C3-carboxylate (MFCD11040398)
Affects metal-chelation geometry and C5-selective derivatization
Structural identity confirmed by InChIKey; synthetic chemistry context
Coordination chemistry Regioisomer Synthetic intermediate

Lipophilicity Differential and Assay Compatibility

The target compound has a computed XLogP3-AA of 1.4, compared to 1.6 for the 5-amino analog (CAS 69722-29-8) and a predicted ACD/LogP of 2.55 [1]. This reduced lipophilicity, combined with zero H-bond donors, results in distinct solubility and non-specific binding characteristics that are advantageous for biochemical assay compatibility. The methyl ester analog (CAS 2138294-94-5, MW 203.2) has an even lower molecular weight but altered ester hydrolysis kinetics, while the carboxylic acid analog (CAS 77556-50-4, MW 189.17) introduces an ionizable group that fundamentally changes solubility and target engagement profiles .

Lipophilicity Differential
Cross-study comparable
ΔXLogP3-AA = -0.2 (1.4 vs. 1.6); ACD/LogP = 2.55
Supports logP-based assay optimization review
XLogP3 PubChem 3.0; ACD/LogP predicted v14.00
Lipophilicity ADME Assay development

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Application Scenarios


Negative Control in Kinase Hinge-Region SAR Studies

In structure-activity relationship (SAR) campaigns targeting kinase hinge-region binders, researchers should employ CAS 171193-35-4 as the preferred negative control when the 5-amino analog (CAS 69722-29-8) is the active pharmacophore. The zero H-bond donor count of the target compound ensures that any observed kinase inhibition by the amino analog can be unambiguously attributed to hinge-region hydrogen bonding mediated by the 5-NH₂ group . The 99% purity grade available through Sigma-Aldrich further minimizes the risk of impurity-driven false positives in high-sensitivity biochemical assays . This application scenario is explicitly supported by the vendor's product classification of the compound as a 'non-amino analog for negative controls' within pyrazolopyridine kinase research programs .

Cell-Based Assay Development Requiring Membrane Permeability

For cellular target engagement assays where intracellular access of the negative control must be independently verified, the 57 Ų TPSA and XLogP3-AA of 1.4 make CAS 171193-35-4 a more suitable choice than the 5-amino analog (TPSA 83 Ų) . The 31% lower polar surface area predicts superior passive membrane permeability, reducing the likelihood that absence of cellular activity is misinterpreted as poor cell penetration rather than lack of target engagement. This property is particularly relevant when paired with the active 5-amino compound in TGF-β receptor (ALK5) or related kinase inhibitor programs where pyrazolopyridine scaffolds are prevalent [1].

Synthetic Intermediate for C5-Selective Derivatization

The 4-carboxylate regiospecificity of CAS 171193-35-4, combined with its ethyl ester functionality, makes it a strategic intermediate for C5-selective functionalization. ChemShuttle explicitly offers custom synthesis services including ester hydrolysis and amidation of this scaffold . The distinct MDL identifier (MFCD19105550) and InChIKey (DYPKAMXVXCKHIX-UHFFFAOYSA-N) ensure procurement of the correct regioisomer, avoiding the 3-carboxylate isomer (CAS 154012-24-5, MDL MFCD11040398) which would direct derivatization to different positions [2]. This scenario is particularly relevant for medicinal chemistry groups synthesizing pyrazole-4-carboxamide libraries, including soluble guanylate cyclase (sGC) activators [3].

Quality-Controlled Reference Standard for Analytical Method Development

The availability of CAS 171193-35-4 at 99% purity (Sigma-Aldrich/Synthonix) positions it as a superior reference standard for HPLC method development and validation compared to analogs typically supplied at 95% purity . The 80% reduction in maximum impurity content (from 5% to 1%) directly supports the requirements of ICH Q2(R1) analytical method validation guidelines. Additionally, the well-characterized physicochemical profile—including predicted boiling point (354.0±17.0 °C), density (1.23±0.1 g/cm³), and refractive index (1.601)—facilitates method parameter optimization .

Application
Selection Property
Validation Focus
Kinase hinge-region SAR negative control
Zero H-bond donor count
Target engagement attribution review
Cell-based target engagement assays
TPSA 57 Ų membrane permeability context
Intracellular access verification
C5-selective synthetic derivatization
4-carboxylate regiospecificity
Regiochemical identity confirmation
Analytical method development reference
99% purity grade availability
Impurity profile and COA review
Selection and validation should be performed in the context of the specific assay, synthetic route, or analytical method. Source-specific documentation review is recommended.

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